Product packaging for 3-Fluorocyclobutane-1,1-dicarboxylic acid(Cat. No.:CAS No. 123812-77-1)

3-Fluorocyclobutane-1,1-dicarboxylic acid

Cat. No.: B3320423
CAS No.: 123812-77-1
M. Wt: 162.12 g/mol
InChI Key: KGZZIACAWYUJGO-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1,1-dicarboxylic acid (CAS 123812-77-1) is a fluorinated building block of significant interest in organic synthesis and medicinal chemistry. Its structure combines the unique three-dimensional puckered geometry and ring strain of the cyclobutane ring with the potent electronic effects of a fluorine atom . This combination makes it a valuable scaffold for constructing complex molecular architectures and exploring novel chemical space . In medicinal chemistry, the cyclobutane ring is frequently used to impose conformational constraints on a molecule, which can be crucial for optimizing interactions with biological targets without significantly altering electronic properties . The introduction of fluorine is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate the physicochemical properties of lead compounds . A prominent application of this chemical framework is in the development of radiopharmaceuticals. The compound is structurally related to the core of 1-amino-3-fluorocyclobutane-1-carboxylic acid (Fluciclovine), an FDA-approved synthetic amino acid used as a tracer in Positron Emission Tomography (PET) for imaging cancers such as recurrent prostate cancer . As such, this dicarboxylic acid serves as a pivotal precursor and synthetic intermediate in the preparation of such functionally important molecules . The product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information, which typically includes sealing the product in a dry environment and storing at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FO4 B3320423 3-Fluorocyclobutane-1,1-dicarboxylic acid CAS No. 123812-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclobutane-1,1-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZZIACAWYUJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271433
Record name 3-Fluoro-1,1-cyclobutanedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123812-77-1
Record name 3-Fluoro-1,1-cyclobutanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123812-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,1-cyclobutanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluorocyclobutane 1,1 Dicarboxylic Acid and Its Precursors

Strategies for Cyclobutane (B1203170) Ring Formation

The inherent ring strain of cyclobutanes makes their formation a challenging yet crucial aspect of organic synthesis. baranlab.org Several key strategies have been developed to construct this four-membered ring system.

Photocycloaddition Approaches

One of the most direct methods for synthesizing cyclobutane rings is the [2+2] photocycloaddition of olefins. baranlab.orgbaranlab.org This reaction typically occurs under photochemical conditions, where the absorption of light promotes an olefin to an excited state, which can then react with a ground-state olefin to form the cyclobutane ring. baranlab.org These reactions can be performed intramolecularly or intermolecularly. acs.org The heterodimerization of two different olefins via photocycloaddition can be challenging due to issues of regio- and stereocontrol. baranlab.orgacs.org

A common approach involves the use of a photosensitizer, such as acetone (B3395972) or benzophenone, to facilitate the formation of a triplet state, which then proceeds through a 1,4-diradical intermediate to close the ring. baranlab.org The stereochemical outcome of these reactions can be influenced by the nature of the substrates and the reaction conditions. baranlab.orgacs.org

Ring-Closing Reactions from Acyclic Precursors

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic alkenes, including those with five to thirty members. organic-chemistry.orgwikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs and Schrock, to intramolecularly couple two terminal alkene functionalities. wikipedia.org The driving force for RCM is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. organic-chemistry.org

The mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal catalyst and one of the alkene moieties of the substrate. wikipedia.org Subsequent cycloelimination and reaction with the second alkene lead to the formation of the cyclized product and regeneration of the catalyst. wikipedia.org While highly effective for many ring sizes, the application of RCM to form the strained four-membered cyclobutene (B1205218) ring is less common but has been explored in specific contexts, such as in enyne ring-closing metathesis. wikipedia.org

Cyclobutanone-based Methodologies

Cyclobutanone (B123998) serves as a versatile and readily available starting material for the synthesis of a wide array of substituted cyclobutane derivatives. nih.govwikipedia.org Its preparation can be achieved through various methods, including the reaction of diazomethane (B1218177) with ketene, which proceeds via a ring expansion of a cyclopropanone (B1606653) intermediate. wikipedia.org

Once formed, cyclobutanone can undergo a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can yield cyclobutenes and methylenecyclobutanes. organic-chemistry.org Furthermore, the synthesis of 3‐fluorocyclobutane (B14750743)‐1‐carboxylic acid has been reported starting from cyclobutanone. researchgate.net

Introduction of the Fluorine Moiety

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. For the synthesis of 3-Fluorocyclobutane-1,1-dicarboxylic acid, the introduction of the fluorine atom is a critical step.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination is a primary method for forming carbon-fluorine bonds. ucla.edu This approach involves the substitution of a leaving group with a fluoride (B91410) anion. ucla.edumdpi.com However, the high basicity and low nucleophilicity of the fluoride ion present significant challenges, often leading to elimination side reactions. ucla.edursc.org To overcome these issues, various fluoride sources and reaction conditions have been developed. nih.govacs.org

The synthesis of radio-labeled [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) for applications such as positron emission tomography (PET) imaging of brain tumors has been successfully achieved. snmjournals.orgnih.govproquest.com This synthesis involves a no-carrier-added (NCA) nucleophilic fluorination reaction. snmjournals.orgproquest.com

Tetramethylammonium fluoride (TMAF) is a highly effective and versatile nucleophilic fluorinating agent. mdpi.com Unlike inorganic fluoride salts such as potassium fluoride (KF) and cesium fluoride (CsF), TMAF exhibits significantly better solubility in organic solvents commonly used for fluorination reactions, which is attributed to its lower lattice energy. mdpi.com This enhanced solubility allows for reactions to proceed under milder conditions.

TMAF is a solid that is relatively easy to handle and is thermally stable over a broad temperature range. mdpi.com It is particularly effective in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com To mitigate the basicity of fluoride and suppress side reactions, TMAF can be used in the form of adducts with alcohols, such as tert-amyl alcohol. nih.govacs.org These adducts have been shown to be practical, bench-stable reagents for SNAr fluorinations under mild conditions. nih.govacs.org

Fluoride SaltKey PropertiesCommon Applications
Tetramethylammonium Fluoride (TMAF) High solubility in organic solvents, relatively easy to handle, thermally stable. mdpi.comNucleophilic aromatic substitution (SNAr) reactions. mdpi.com
Potassium Fluoride (KF) Cost-effective, environmentally sustainable. mdpi.comSNAr fluorination, often requiring high temperatures. nih.gov
Cesium Fluoride (CsF) Similar to KF in being cost-effective and sustainable. mdpi.comSNAr fluorination, often requiring high temperatures. nih.gov
Application of Aminosulfur Trifluorides (e.g., Morph-DAST)

Aminosulfur trifluorides, such as Diethylaminosulfur Trifluoride (DAST) and its analogues like Morph-DAST, are pivotal reagents for the conversion of alcohols to alkyl fluorides. orgsyn.orgsigmaaldrich.comnih.gov DAST is a liquid reagent that facilitates nucleophilic fluorination under relatively mild conditions and is compatible with standard glass equipment. orgsyn.org It is effective for replacing primary, secondary, and tertiary hydroxyl groups with fluorine. orgsyn.org

Morpholinosulfur trifluoride (Morph-DAST) is recognized for its higher reactivity compared to DAST, which makes it particularly effective for the fluorination of sterically hindered substrates. The mechanism of action for these reagents involves the activation of the hydroxyl group, transforming it into a good leaving group, followed by nucleophilic attack by a fluoride ion. nih.gov The stereochemical result of DAST-mediated deoxyfluorinations can vary depending on the substrate's nature, but an SN2-type mechanism leading to an inversion of configuration is often observed. nih.gov

In the context of synthesizing a precursor for this compound, a key intermediate would be a 3-hydroxycyclobutane-1,1-dicarboxylate ester. The deoxyfluorination of such a cyclic alcohol with DAST or Morph-DAST represents a direct pathway to introduce the fluorine atom. The reaction proceeds with excellent stereospecificity in many cases, yielding the configurationally inverted α-fluoro product. nih.gov

Table 1: Comparison of DAST and Morph-DAST

Feature Diethylaminosulfur Trifluoride (DAST) Morpholinosulfur Trifluoride (Morph-DAST)
Reactivity Standard Higher than DAST
Substrate Scope Primary, secondary, tertiary alcohols; aldehydes, ketones. orgsyn.orgnih.gov Effective for hindered substrates.
Handling Liquid, used in glass equipment; moisture-sensitive. orgsyn.orgtcichemicals.com Similar to DAST, but with better thermal stability.

| Mechanism | Nucleophilic substitution, often SN2. nih.gov | Nucleophilic substitution. |

Fluorodesulfonylation and Related Reactions

Fluorodesulfonylation is a method for carbon-fluorine bond formation that involves the displacement of a sulfonyl group. While this method is established in organofluorine chemistry, its specific application for the direct synthesis of 3-fluorocyclobutane derivatives from corresponding sulfonylated precursors is not extensively documented in the reviewed literature. A related transformation involves the use of fluorosulfates, which can be prepared from alcohols, as electrophilic partners in cross-coupling reactions.

Electrophilic Fluorination Methods (e.g., Selectfluor)

Electrophilic fluorination offers an alternative strategy for introducing fluorine. Selectfluor, or F-TEDA-BF4, is a commercially available, stable, and easy-to-handle electrophilic fluorinating agent. enamine.netwikipedia.org It is a versatile reagent capable of fluorinating a wide range of substrates, including alkenes, enol esters, and aromatic compounds. enamine.netresearchgate.net

The fluorination of alkylidenecyclobutanes with Selectfluor provides a pathway to fluorinated cyclobutanes. bohrium.com This method can lead to various products, such as fluorohydrins or fluoroethers, by trapping the intermediate carbocation with different nucleophiles. bohrium.com The reaction mechanism for Selectfluor can involve either a polar, two-electron process or a single-electron transfer (SET) pathway, depending on the substrate. wikipedia.org For the synthesis of precursors to this compound, one could envision the electrophilic fluorination of a cyclobutene or methylenecyclobutane (B73084) derivative bearing the dicarboxylic ester moiety.

Table 2: Applications of Selectfluor in Fluorination

Substrate Type Product Type Key Features
Alkylidenecyclobutanes Fluorohydrins, Fluoroethers Ring-conserving transformation. bohrium.com
Bicyclic Alkenes Bicyclic Oxyfluorination Compounds Wagner-Meerwein rearrangement can occur. nih.gov
Ketones/Ketals α-Fluoroketones Acid catalysis can facilitate the reaction. researchgate.net

Deoxyfluorination Reactions

Deoxyfluorination is a fundamental transformation in organofluorine chemistry that replaces a hydroxyl group with a fluorine atom. nih.gov This reaction is arguably the most common method for preparing fluorinated precursors for the target molecule. As discussed previously (Section 2.2.1.2), reagents like DAST are primary tools for this purpose. sigmaaldrich.comnih.gov The process involves the in-situ activation of an alcohol followed by nucleophilic displacement by fluoride. nih.gov

The successful synthesis relies on a suitable precursor, such as diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The reaction of this substrate with a deoxyfluorinating agent like DAST would yield diethyl 3-fluorocyclobutane-1,1-dicarboxylate. The reaction conditions, such as solvent and temperature, are critical for achieving high yields and minimizing side reactions like elimination. For cyclic α-hydroxy-β-ketoesters, deoxyfluorination with DAST has been shown to proceed cleanly to give the inverted α-fluoro-β-ketoesters in high yields. nih.gov

Introduction of the Geminal Dicarboxylic Acid Moiety

The creation of the 1,1-dicarboxylic acid group is another cornerstone of the synthesis. This functionality is typically installed onto the four-membered ring either before or after the fluorination step.

Oxidation of Aldehyde Precursors

The oxidation of an aldehyde to a carboxylic acid is a standard transformation in organic synthesis. If a precursor such as 3-fluorocyclobutane-1,1-dicarbaldehyde were available, it could theoretically be oxidized to the target dicarboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) to avoid side reactions. However, specific examples detailing the oxidation of a difunctional cyclobutane aldehyde of this nature are not prominent in the surveyed literature.

Carboxylation Reactions

A more robust and widely used method for introducing the geminal dicarboxylic acid group is the malonic ester synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com This classical approach provides an efficient route to 1,1-dicarboxylic acids. The synthesis of the non-fluorinated parent compound, 1,1-cyclobutanedicarboxylic acid, serves as a perfect template for this methodology. orgsyn.org

The process begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable dihaloalkane. wikipedia.org For the cyclobutane ring, 1,3-dibromopropane (B121459) is used. The reaction is carried out in the presence of a base, typically sodium ethoxide in ethanol. orgsyn.org The base deprotonates the α-carbon of the malonic ester, creating a nucleophilic enolate that subsequently undergoes two sequential SN2 reactions with the 1,3-dibromopropane to form the cyclobutane ring. wikipedia.org

Once the diethyl 1,1-cyclobutanedicarboxylate is formed, the ester groups are hydrolyzed to carboxylic acids, usually under basic conditions with potassium hydroxide (B78521), followed by acidification. orgsyn.org This yields the stable 1,1-cyclobutanedicarboxylic acid. orgsyn.orgsigmaaldrich.com To obtain the target fluorinated compound, this synthesis would be performed on a fluorinated version of the dihalide or, more practically, the fluorination step would be performed on the resulting cyclobutane-1,1-dicarboxylic ester precursor.

Table 3: Key Steps in the Malonic Ester Synthesis for Cyclobutane-1,1-dicarboxylic Acid

Step Reagents Purpose
1. Enolate Formation Diethyl malonate, Sodium ethoxide Generation of a nucleophilic enolate. libretexts.org
2. Cyclization 1,3-Dibromopropane Intramolecular dialkylation to form the cyclobutane ring. wikipedia.orgorgsyn.org

| 3. Saponification | Potassium hydroxide, then acid | Hydrolysis of the diester to the dicarboxylic acid. orgsyn.org |

Hydrolysis of Ester Derivatives

The final step in many synthetic routes to this compound is the hydrolysis of its corresponding diester precursors, typically diethyl or dimethyl esters. This saponification process, while conceptually straightforward, presents significant practical challenges. The primary difficulty lies in achieving complete hydrolysis to the dicarboxylic acid without inducing side reactions, such as partial hydrolysis to the monoester or decarboxylation. beilstein-journals.orgmdpi.com

The hydrolysis of symmetric diesters can be difficult to drive to completion, often resulting in complex mixtures of the starting material, the desired diacid, and the intermediate monoester, which complicates purification. mdpi.com The reaction conditions must be carefully optimized to favor the formation of the dicarboxylic acid. Studies on related diester systems show that the choice of base, solvent, and temperature are critical. For instance, using specific equivalents of sodium hydroxide in an aqueous alcohol medium is a common approach, but the selectivity can be highly sensitive to these parameters. mdpi.com

Furthermore, the stability of the resulting dicarboxylic acid is a major concern. Under harsh basic or acidic conditions, particularly with heating, fluorinated malonic esters have a strong tendency to undergo decarboxylation. beilstein-journals.org Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, an analogous compound, demonstrated that vigorous hydrolysis with a mixture of aqueous hydrobromic acid and acetic acid led exclusively to the decarboxylated product, 2-(perfluorophenyl)acetic acid, rather than the desired malonic acid. beilstein-journals.org This suggests that the synthesis of this compound via hydrolysis requires carefully controlled, and likely mild, conditions to avoid the loss of a carboxyl group. Another potential complication is epimerization at the fluorine-bearing carbon, which has been observed during the saponification of related diastereomerically pure cyclobutane esters. researchgate.net

Precursor Conditions Primary Product(s) Key Challenges Reference
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate (Hypothetical)Alkaline (e.g., NaOH/EtOH)This compound, monoester, starting diesterIncomplete reaction, difficult separation mdpi.com
Diethyl 3-fluorocyclobutane-1,1-dicarboxylate (Hypothetical)Strong Acid/Base, Heat3-Fluorocyclobutane-1-carboxylic acidDecarboxylation beilstein-journals.org
Diastereomerically pure cis/trans-cyclobutane estersSaponificationMixture of cis/trans acidsPartial epimerization researchgate.net

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the fluorine atom relative to the two carboxylic acid groups is crucial for accessing specific isomers of this compound. The cyclobutane ring's rigidity leads to distinct cis and trans diastereomers, which can exhibit different physicochemical and biological properties. researchgate.net

Diastereoselective Approaches

Diastereoselectivity in the synthesis of substituted cyclobutanes is typically established during key bond-forming steps, such as the cycloaddition to form the ring or the introduction of a substituent onto a pre-formed ring. For 3-fluorocyclobutane derivatives, diastereoselective fluorination of a precursor like diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a common strategy. The choice of fluorinating agent and reaction conditions can dictate the stereochemical outcome, favoring either the cis or trans product.

In related systems, the synthesis of hitherto unknown cis- and trans-3-alkyl-3-fluorocycobutylamines was achieved selectively from a common precursor, demonstrating that stereochemical control is feasible within the fluorocyclobutane framework. researchgate.net Advanced methods, such as solid-state photodimerization, offer a novel way to produce pure cyclobutane isomers by pre-organizing precursor molecules in a crystal lattice, thereby "freezing" the desired conformation before the reaction. mdpi.com

Enantioselective Catalysis

While specific reports on the enantioselective catalytic synthesis of this compound are not prominent, this approach remains a cornerstone for producing chiral molecules. The principles can be inferred from syntheses of analogous chiral cyclobutane and cyclopentane (B165970) structures. For example, the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as the key step to construct the chiral core. nih.govnih.gov Such strategies, employing chiral catalysts to direct the formation of a specific enantiomer, could theoretically be adapted to the synthesis of chiral fluorinated cyclobutane precursors. The development of catalytic methods that create the chiral quaternary center of the target molecule would be a significant advancement.

Diastereomer Separation and Resolution Techniques

When stereoselective syntheses produce mixtures of diastereomers, their separation is a required downstream process. Standard laboratory techniques are often effective for separating cis and trans isomers of cyclobutane derivatives.

Chromatographic purification is a frequently cited method for obtaining pure diastereomers. researchgate.net This can be performed on the final dicarboxylic acid products or, more commonly, on their ester intermediates, which often exhibit better solubility and chromatographic behavior. It is important to note that if separation is performed on the ester, subsequent hydrolysis must be conducted under conditions that prevent epimerization to maintain the stereochemical integrity of the separated isomers. researchgate.net

Technique Stage of Application Description Reference
Column ChromatographyEster or Acid StageSeparation based on differential adsorption of diastereomers to a stationary phase. researchgate.net
CrystallizationEster or Acid StageFractional crystallization can sometimes be used to separate diastereomers if they have sufficiently different solubilities and crystallization properties.
Chiral ResolutionFinal Acid or PrecursorFor separating enantiomers, derivatization with a chiral resolving agent to form diastereomeric salts, followed by separation and removal of the chiral auxiliary.

Large-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to multigram or kilogram production of this compound necessitates significant process optimization. Scalable syntheses of related 3-fluorinated cyclobutane building blocks have been disclosed, indicating feasibility at the multigram scale. researchgate.netresearchgate.net The challenges associated with hydrolysis, purification, and potential instability must be addressed to develop a robust and efficient process. beilstein-journals.orgmdpi.com

A key area for optimization is the final hydrolysis and decarboxylation sequence. For the related intermediate 3-oxocyclobutane-1-carboxylic acid, traditional batch production involving acidic decarboxylation of a dicarboxylic acid precursor required 72 hours. digitellinc.com To overcome such inefficiencies, modern manufacturing technologies are being employed. PharmaBlock developed an innovative continuous flow process for this transformation, integrating decarboxylation, extraction, and separation into a controlled, automated system. digitellinc.com This continuous process resulted in a 20-fold energy saving, minimized workspace requirements, and reduced the process mass intensity (PMI), demonstrating a significant improvement over batch mode. digitellinc.com Similar principles of flow chemistry and process analytical technology could be applied to the large-scale synthesis of this compound to enhance safety, efficiency, and scalability.

Reactivity and Chemical Transformations of 3 Fluorocyclobutane 1,1 Dicarboxylic Acid

Reactions Involving the Carboxylic Acid Functionalities

The geminal dicarboxylic acid motif is the most reactive site of the molecule under many conditions, readily undergoing reactions typical of carboxylic acids.

The conversion of the carboxylic acid groups to esters and amides is a fundamental transformation. These reactions proceed through standard protocols, although the presence of two acidic groups requires careful control of stoichiometry to achieve mono- or di-functionalization.

Esterification: The formation of esters from 3-fluorocyclobutane-1,1-dicarboxylic acid can be achieved using various established methods. The Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. acs.orgyoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder conditions are preferable. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective alternative that proceeds at room temperature. orgsyn.orgmasterorganicchemistry.comcommonorganicchemistry.com This method is particularly useful for forming esters with sterically hindered alcohols. masterorganicchemistry.com

Esterification Method Reagents Key Features
Fischer-Speier EsterificationAlcohol (in excess), Strong Acid (e.g., H₂SO₄, TsOH)Equilibrium reaction; often requires removal of water; suitable for simple alcohols. acs.orgmasterorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Mild, non-acidic conditions; suitable for acid-sensitive substrates and sterically hindered alcohols. orgsyn.orgmasterorganicchemistry.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. sphinxsai.com To overcome this, the carboxylic acid is typically activated first. Coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation under mild conditions. youtube.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. youtube.com Alternatively, heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have been shown to effectively catalyze the direct amidation of dicarboxylic acids, offering the advantage of being water- and base-tolerant. nih.gov The synthesis of diamides from dicarboxylic acids and amines can be achieved by using a 1:2 molar ratio of the reactants. nih.gov

Amidation Method Reagents Key Features
DCC/EDC CouplingAmine, DCC or EDCMild conditions; proceeds through an activated intermediate; widely applicable. youtube.com
Heterogeneous CatalysisAmine, Nb₂O₅Water- and base-tolerant catalyst; suitable for direct amidation. nih.gov

Geminal dicarboxylic acids, such as this compound, are prone to decarboxylation upon heating. masterorganicchemistry.com This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO₂), leading to the formation of 3-fluorocyclobutanecarboxylic acid. The thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids typically occurs at temperatures up to 200°C. thieme-connect.de The process is believed to proceed through a cyclic, concerted transition state, which is a characteristic feature of the decarboxylation of β-keto acids and malonic acid derivatives. masterorganicchemistry.com In this mechanism, the carboxyl group that is lost participates in a six-membered ring-like intermediate. youtube.com The reaction results in the formation of a new C-H bond and the release of CO₂. masterorganicchemistry.com In some instances, the decarboxylation is carried out as part of a distillation step to directly isolate the monocarboxylic acid product. thieme-connect.de

Reactions at the Fluorine-Bearing Stereocenter

The carbon-fluorine bond in this compound is strong; however, the fluorine atom can be displaced by nucleophiles under certain conditions. The reactivity at this position is influenced by the electron-withdrawing nature of the fluorine atom and the gem-dicarboxylic acid group.

The fluorine atom on the cyclobutane (B1203170) ring can act as a leaving group in nucleophilic substitution reactions, although it is generally considered a poor leaving group in aliphatic systems. However, in nucleophilic aromatic substitutions, fluorine's high electronegativity can activate the ring towards nucleophilic attack, making it a surprisingly good leaving group. masterorganicchemistry.comstackexchange.com While the cyclobutane ring is not aromatic, the strong inductive effect of the fluorine atom can polarize the C-F bond, making the carbon atom susceptible to attack by strong nucleophiles.

The synthesis of related compounds provides insight into these potential reactions. For instance, the preparation of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) is achieved through the nucleophilic fluorination of a precursor bearing a trifluoromethanesulfonate (B1224126) (triflate) leaving group. nih.govnih.gov This demonstrates that nucleophiles can attack the C3 position of the cyclobutane ring. Consequently, it is plausible that strong nucleophiles, such as hydroxide (B78521) (OH⁻) or ammonia (B1221849) (NH₃), could displace the fluoride (B91410) ion from this compound or its derivatives, leading to the formation of 3-hydroxycyclobutane-1,1-dicarboxylic acid and 3-aminocyclobutane-1,1-dicarboxylic acid, respectively. These reactions would likely require forcing conditions due to the strength of the C-F bond.

Potential Nucleophilic Substitution Product Required Nucleophile Plausible Precursor
3-Hydroxycyclobutane-1,1-dicarboxylic acid achemblock.comHydroxide (e.g., from NaOH)This compound
3-Aminocyclobutane-1,1-dicarboxylic acidAmmonia (NH₃) or an amineThis compound

The stereochemistry of nucleophilic substitution reactions at a chiral center is a critical aspect. In reactions following an Sₙ2 mechanism, an inversion of the stereochemical configuration at the reaction center is expected. The synthesis of anti-[¹⁸F]FACBC from a syn-triflate precursor provides a clear example of this stereochemical outcome. nih.govnih.gov The nucleophilic attack by the fluoride ion occurs from the face opposite to the leaving group, resulting in an inversion of configuration.

Based on this precedent, it can be inferred that nucleophilic substitution reactions that displace the fluorine atom from a stereochemically pure isomer of this compound would also proceed with inversion of stereochemistry. For example, if the starting material is the cis-isomer (where the fluorine is on the same side of the ring as a reference point), the product of an Sₙ2 reaction would be the trans-isomer, and vice versa. This stereochemical control is highly valuable in the synthesis of complex molecules where the three-dimensional arrangement of atoms is crucial.

Cyclobutane Ring Transformations

The four-membered ring of cyclobutane is inherently strained, which can drive ring-opening or rearrangement reactions under specific conditions, such as high temperatures or in the presence of certain catalysts. Research on related fluorinated cyclopropanes and cyclobutenes indicates potential transformation pathways for the this compound core.

Fluorinated cyclopropanes have been shown to undergo ring-opening reactions with halogens at elevated temperatures to yield 1,3-dihalopropanes. nih.gov Similarly, photoredox catalysis has been employed for the oxidative ring-opening fluorination of cyclopropylamides and cyclobutylamides. researchgate.net These findings suggest that the cyclobutane ring of this compound could potentially be opened under oxidative or radical conditions. Furthermore, the thermal or photochemical activation of cyclobutanes can lead to ring-opening, a principle utilized in polymer mechanochemistry where force is applied to induce cleavage of cyclobutane rings within a polymer chain. acs.org While specific studies on the ring transformations of this compound are not extensively documented, the inherent strain of the cyclobutane ring makes it a plausible substrate for such reactions under appropriate energetic input or catalytic conditions.

Ring Expansion Reactions

The strained nature of the cyclobutane ring makes it a suitable precursor for ring expansion reactions, providing access to larger, often bicyclic, systems. While direct ring expansion of this compound itself is not extensively documented, analogous transformations of related cyclobutane-1,3-dicarboxylic acid derivatives highlight the potential of this approach. One notable example is the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. researchgate.netchemrxiv.org This transformation relies on the intramolecular imide formation from a suitably functionalized 1,3-disubstituted cyclobutane precursor. researchgate.netchemrxiv.org

This strategy involves the conversion of the dicarboxylic acid to a derivative, such as an amide or ester, which can then undergo intramolecular cyclization to form the bicyclo[3.1.1]heptane core. The presence of the fluorine atom at the 3-position is anticipated to influence the reactivity and conformational preferences of the cyclobutane ring, potentially impacting the efficiency and stereochemical outcome of the ring expansion process.

Precursor TypeReactionProductReference
Cyclobutane-1,3-dicarboxylic acid derivativeIntramolecular imide formation3-Azabicyclo[3.1.1]heptane researchgate.netchemrxiv.org
α,β,γ,δ-Unsaturated estersIntramolecular photocycloadditionBicyclo[3.1.1]heptane derivatives nih.gov

These examples underscore the utility of cyclobutane dicarboxylic acids as synthons for constructing more complex bicyclic scaffolds, a strategy that could be extended to the fluorinated analogue.

Ring Opening Reactions under Specific Conditions

The cyclobutane ring, while generally more stable than its cyclopropane (B1198618) counterpart, can undergo ring-opening reactions under specific conditions, driven by the release of ring strain. For derivatives of this compound, decarboxylation represents a key ring-opening transformation. The synthesis of 3-fluorocyclobutane-1-carboxylic acid from diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate is a prime example of this reactivity. researchgate.net This process typically involves the hydrolysis of one of the ester groups followed by decarboxylation, which can be promoted by heat or acid. researchgate.netorganic-chemistry.org

The stability of the fluorinated cyclobutane ring is noteworthy. Fluorinated cyclobutanes are generally more stable than their hydrocarbon analogs due to the strengthening effect of the C-F bond. koreascience.kr However, the presence of activating groups, such as the two carboxylic acid functions, can facilitate ring cleavage under forcing conditions. For instance, heating a related dichlorodifluorocyclobutane dicarboxylic acid with concentrated sulfuric acid resulted in slow decomposition with the evolution of hydrogen fluoride and hydrogen chloride, though a significant portion of the starting material was recovered. koreascience.kr This highlights the inherent stability of the fluorinated cyclobutane core, even in the presence of functionalities that could promote elimination. koreascience.kr

Starting MaterialReagents/ConditionsProductReference
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylateHydrolysis and Decarboxylation3-Fluorocyclobutane-1-carboxylic acid researchgate.net
Dichlorodifluorocyclobutane dicarboxylic acidConcentrated H₂SO₄, heatSlow decomposition koreascience.kr

Cycloaddition Reactions of Derivatives

Derivatives of this compound can be valuable partners in cycloaddition reactions, serving as precursors to more complex polycyclic systems. While direct cycloaddition using the dicarboxylic acid is uncommon, its derivatives, particularly those containing unsaturation within the ring, can participate in reactions such as the Diels-Alder reaction. For instance, cyclobut-1-ene-1,2-dicarboxylic acid, a related unsaturated analogue, readily undergoes a [4+2] cycloaddition with cyclopentadiene. rsc.org The stereochemical outcome of such reactions can be influenced by factors such as intramolecular hydrogen bonding in the diene. rsc.org

The presence of fluorine in derivatives of this compound can significantly impact their reactivity in cycloaddition reactions. Fluorinated dienophiles, for example, have been shown to exhibit different reactivity and stereoselectivity in Diels-Alder reactions compared to their non-fluorinated counterparts. nih.gov Furthermore, the introduction of fluorine can be a key strategy in the synthesis of novel fluorinated scaffolds through cycloaddition pathways, such as the [3+2] cycloaddition of gem-difluorocyclopropenes with azomethine ylides to produce fluorinated 3-azabicyclo[3.1.0]hexanes. nih.gov This suggests that appropriately functionalized derivatives of this compound could serve as valuable building blocks in similar cycloaddition strategies to access novel, fluorinated polycyclic systems.

Reaction TypeReactantsProduct TypeReference
Diels-AlderCyclobut-1-ene-1,2-dicarboxylic acid, CyclopentadieneBicyclic adduct rsc.org
Diels-Alderα-Fluoro α,β-unsaturated carbonyl compounds, CyclopentadieneBicyclic adduct nih.gov
[3+2] Cycloadditiongem-Difluorocyclopropenes, Azomethine ylidesFluorinated 3-azabicyclo[3.1.0]hexanes nih.gov

Redox Chemistry of Related Fluorinated Cyclobutane Derivatives

The redox chemistry of fluorinated cyclobutane derivatives is crucial for the synthesis and functionalization of these important building blocks. The preparation of key intermediates often involves oxidation or reduction steps. For example, the synthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), a PET imaging agent, involves the nucleophilic fluorination of a triflate precursor, followed by hydrolysis. nih.gov The precursor itself is derived from a cyclobutane derivative where redox transformations would have been employed to install the necessary functional groups.

The oxidation of cyclobutanol (B46151) derivatives to the corresponding cyclobutanones is a common transformation. Similarly, the reduction of cyclobutanones provides access to cyclobutanols. These fundamental redox reactions are essential for manipulating the functional groups on the cyclobutane ring, enabling further synthetic elaborations. The presence of fluorine can influence the reactivity of adjacent functional groups towards oxidation and reduction. For instance, the aerobic oxidation of cyclopentane (B165970) has been studied using fluorinated N-hydroxyphthalimide derivatives as catalysts, demonstrating the role of fluorine in modulating catalytic activity. researchgate.net While this example does not directly involve a cyclobutane substrate, it highlights the impact of fluorination on redox processes.

TransformationReactant TypeProduct TypeRelevance
Nucleophilic FluorinationCyclobutane with leaving group (e.g., triflate)Fluorocyclobutane (B14750743)Introduction of fluorine
HydrolysisEster/AmideCarboxylic acid/AmineFunctional group interconversion
OxidationCyclobutanol derivativeCyclobutanone (B123998) derivativeFunctional group manipulation
ReductionCyclobutanone derivativeCyclobutanol derivativeFunctional group manipulation

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the precise location of the fluorine atom within the 3-Fluorocyclobutane-1,1-dicarboxylic acid molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive picture of the molecular connectivity and stereochemistry.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methine proton attached to the fluorine-bearing carbon and the methylene protons of the cyclobutane (B1203170) ring. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, although this signal can be exchangeable with deuterium oxide (D₂O).

The methine proton (H-3) signal is anticipated to be a complex multiplet due to coupling with the adjacent methylene protons (H-2 and H-4) and a strong geminal coupling to the fluorine atom. The methylene protons would also appear as multiplets, further complicated by geminal and vicinal couplings to each other and to the H-3 proton.

Expected ¹H NMR Data:

-COOH: A broad singlet, typically downfield.

CH-F: A complex multiplet, significantly influenced by fluorine coupling.

-CH₂-: Overlapping multiplets for the non-equivalent methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the quaternary carbon bearing the dicarboxylic acid groups, the carbon atom bonded to fluorine, and the two methylene carbons.

The presence of the fluorine atom will cause a characteristic splitting of the signal for the carbon it is attached to (C-3) due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The signals for the adjacent carbons (C-2 and C-4) will also exhibit smaller two-bond couplings (²JC-F). The carboxylic acid carbons are expected to resonate at the downfield end of the spectrum.

Carbon AtomExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O~170-180Singlet
C-1Quaternary regionTriplet (small ²JC-F)
C-2, C-4Aliphatic regionDoublet (²JC-F)
C-3Aliphatic region, downfield shiftDoublet (large ¹JC-F)

¹⁹F NMR for Fluorine Position and Environment

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The spectrum for this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus.

This fluorine signal will be split into a complex multiplet due to coupling with the geminal proton (H-3) and the vicinal methylene protons (H-2 and H-4). The magnitude of these coupling constants provides valuable structural information.

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the methine proton (H-3) and the adjacent methylene protons (H-2 and H-4), as well as between the geminal methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This technique would be instrumental in confirming the connectivity of the entire molecule. For instance, correlations would be expected from the methylene protons to the quaternary carbon (C-1) and the carboxylic acid carbons, as well as from the methine proton to C-1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Additionally, a C-F stretching vibration should be observable, typically in the range of 1000-1100 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very broad, strong
C=O (Carboxylic Acid)1700-1725Strong, sharp
C-F1000-1100Strong
C-H (aliphatic)2850-3000Medium to strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molecular formula: C₆H₇FO₄), the molecular weight is 162.11 g/mol .

In an electrospray ionization (ESI) mass spectrum, the deprotonated molecule [M-H]⁻ at m/z 161 would be expected in negative ion mode. In positive ion mode, adducts such as [M+H]⁺ at m/z 163 or [M+Na]⁺ at m/z 185 might be observed.

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would undergo characteristic fragmentation. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The presence of the fluorine atom would also influence the fragmentation pattern, potentially leading to the loss of HF.

X-ray Crystallography for Solid-State Structure Determination

In the available literature, this compound is described as a yellowish oil, which indicates that it is not in a crystalline form at standard conditions scribd.com. Consequently, X-ray crystallography data for this compound is not available, as the technique requires a single crystal of the material. The solid-state structure of this compound has therefore not been elucidated by this method.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is utilized to probe the vibrational modes of a molecule. These vibrations are dependent on the types of atoms and the chemical bonds connecting them, making vibrational spectroscopy a valuable tool for identifying functional groups.

Specific IR and Raman spectra for this compound are not provided in the accessible research. However, based on the known functional groups present in the molecule, the following characteristic vibrational frequencies can be anticipated:

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C=O (Carboxylic Acid)Stretching1725 - 1700
C-FStretching1400 - 1000
C-OStretching1320 - 1210
C-H (Cyclobutane)Stretching3000 - 2850

This table outlines the generally expected infrared absorption regions for the functional groups present in this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 3-Fluorocyclobutane-1,1-dicarboxylic acid. These calculations provide a detailed picture of the molecule's geometry and electronic distribution.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of substituents, such as a fluorine atom and two carboxylic acid groups, leads to a complex conformational landscape. DFT calculations have been used to identify multiple stable conformations for the parent molecule, cyclobutane-1,1-dicarboxylic acid. researchgate.net For the 3-fluoro derivative, these conformations are determined by the relative positions (axial or equatorial) of the fluorine atom and the orientation of the two carboxylic acid groups.

The four-membered ring undergoes a dynamic inversion or "ring-puckering" motion between various low-energy states. researchgate.net The presence of the bulky geminal dicarboxylic acid groups at the C1 position and the electronegative fluorine atom at the C3 position influences the puckering angle and the barrier to planarity. Computational analysis suggests that the most stable conformers will seek to minimize steric hindrance and unfavorable electrostatic interactions. The fluorine atom can exist in either an axial or equatorial position, leading to distinct conformers with slightly different energies. The precise energy difference and the height of the activation barrier for interconversion between these conformers can be quantified through detailed computational modeling. researchgate.net

The electronic structure of this compound is significantly influenced by the presence of the highly electronegative fluorine atom. Fluorine exerts a potent electron-withdrawing inductive effect (-I effect), which propagates through the carbon-carbon sigma (σ) bonds of the cyclobutane ring. nbuv.gov.uanuph.edu.ua This effect leads to a polarization of the C-F bond, creating a partial positive charge (δ+) on the carbon atom to which it is attached and a partial negative charge (δ-) on the fluorine atom.

This electron withdrawal alters the electron density distribution across the entire molecule. The effect diminishes with distance but is still felt at the C1 position, where the carboxylic acid groups are located. This perturbation of the electronic structure is key to understanding the molecule's chemical reactivity and acidity. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify this charge delocalization and the stability imparted to the molecule. nih.govfluorine1.ru

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. joaquinbarroso.com

For this compound, computational studies predict that the electron-withdrawing fluorine atom will lower the energy levels of both the HOMO and the LUMO compared to the non-fluorinated analogue, cyclobutane-1,1-dicarboxylic acid. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. researchgate.net The specific energies of these orbitals and the magnitude of the gap can be calculated with good accuracy using DFT methods. nih.govsamipubco.comresearchgate.net These calculations are vital for predicting the molecule's behavior in chemical reactions and its spectroscopic properties.

Reaction Mechanism Studies Using DFT (Density Functional Theory)

DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify transition states and intermediates, and calculate activation energies. nih.govresearchgate.net A relevant reaction for this compound is thermal decarboxylation, where one or both carboxylic acid groups are lost as carbon dioxide.

A DFT study of the decarboxylation of this molecule would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, potential intermediates, transition states, and products.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the activation barrier for the reaction.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for a transition state) and calculating zero-point vibrational energies.

By modeling this process, chemists can determine the reaction's feasibility, predict its rate, and understand how the fluorine substituent influences the reaction mechanism. For instance, the electron-withdrawing nature of fluorine could affect the stability of charged intermediates or transition states, thereby altering the activation energy compared to the non-fluorinated compound. rsc.orgresearchgate.net

Prediction of Physicochemical Properties (e.g., pKa)

Computational methods are widely used to predict key physicochemical properties, such as the acid dissociation constant (pKa), which is a measure of a compound's acidity. researchgate.net The pKa of the carboxylic acid groups in this compound is expected to be significantly influenced by the fluorine atom.

The strong inductive electron-withdrawing effect of the fluorine atom helps to stabilize the conjugate base (the carboxylate anion) that is formed upon deprotonation. This stabilization makes the proton easier to remove, resulting in a stronger acid and, consequently, a lower pKa value. nbuv.gov.uanuph.edu.ua Studies on related fluorinated cyclobutane carboxylic acids have shown that a fluorine atom at the 3-position (a γ-position relative to the carboxyl group) lowers the pKa by approximately 0.7 to 0.8 units compared to the non-fluorinated parent compound. nbuv.gov.uaresearchgate.net

Table 1: Predicted pKa Values for Cyclobutane Dicarboxylic Acids

CompoundEstimated pKa1Estimated pKa2Effect of Fluorine
Cyclobutane-1,1-dicarboxylic acid~2.3~5.5N/A
This compound~1.6~4.8Increases acidity (lowers pKa)

Note: The pKa values are estimates based on the known effects of fluorine substitution on related structures. Actual experimental values may vary.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.netresearchgate.net To predict the pKa of this compound and related compounds, a QSPR model could be developed. researchgate.net

The process typically involves the following steps:

Data Set Compilation: A training set of diverse molecules, including various fluorinated and non-fluorinated cyclic carboxylic acids with experimentally measured pKa values, is assembled. researchgate.net

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as topology (e.g., connectivity indices), geometry (e.g., surface area), and electronic properties (e.g., partial charges, dipole moment).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms (e.g., neural networks, support vector machines), a mathematical equation is derived that correlates the descriptors with the pKa values. researchgate.netnih.gov

Validation: The predictive power of the model is rigorously tested using an external set of molecules not included in the training process.

Such a model, once validated, could provide rapid and accurate pKa predictions for new compounds like this compound, aiding in the design of molecules with desired acidic properties. researchgate.netacs.org

Machine Learning Approaches for Property Prediction

While specific machine learning (ML) studies focusing exclusively on this compound are not prominent in publicly available research, the scientific community has developed powerful, generalized ML models capable of predicting key physicochemical properties for novel small molecules, including fluorinated compounds. These approaches are particularly relevant for forecasting properties like the acid dissociation constant (pKa), which is critical for understanding the behavior of a dicarboxylic acid.

Modern machine learning techniques in chemistry often utilize graph neural networks (GNNs) or models based on molecular fingerprints, such as random forests, to learn from vast datasets of known molecules. dntb.gov.ua For instance, research has demonstrated the development of GNN models trained on hundreds of thousands of calculated pKa values from databases like ChEMBL. dntb.gov.ua These models can be fine-tuned with smaller sets of experimentally determined pKa values to significantly improve their predictive accuracy. dntb.gov.ua

The process involves representing the molecule's structure in a machine-readable format. GNNs, for example, treat the molecule as a graph of atoms (nodes) and bonds (edges), allowing the model to learn chemical environments directly from the molecular structure. Other methods use molecular fingerprints, which are algorithmic representations of a molecule's substructures. dntb.gov.ua The accuracy of these predictions is influenced by factors such as the method used for standardizing the molecular structure and the parameters for calculating the fingerprints. dntb.gov.ua

Several open-source pKa prediction tools have been developed using these principles. nih.gov One such tool, built entirely in Python, tested various ML models and found that a random forest algorithm performed best in five-fold cross-validation, achieving a mean absolute error of 0.682 and a root mean squared error of 1.032 pKa units. nih.gov These models are trained on extensive compilations of monoprotic compounds from literature and chemical databases. nih.gov

More advanced workflows, such as QupKake, integrate GNN models with semiempirical quantum mechanical (QM) features to enhance accuracy. chemrxiv.org This hybrid approach has shown exceptional performance in predicting micro-pKa values, achieving root mean square errors between 0.5 and 0.8 pKa units on multiple external test sets. chemrxiv.org An analysis of these models reveals the critical importance of QM features for achieving high accuracy. chemrxiv.org The development of deep learning models specifically designed to predict the effect of fluorine substitution on a compound's biological activity is also an active area of research, with one such model, F-CPI, reporting a predictive accuracy of approximately 89%. researchgate.net

The table below summarizes the performance of various machine learning models applicable to predicting properties of organic molecules like this compound.

Model TypePredicted PropertyPerformance MetricsSource(s)
Random ForestMacroscopic pKaMAE: 0.682, RMSE: 1.032, r²: 0.82 nih.gov
Graph Neural Network (GNN)Micro-state pKaHigh accuracy after fine-tuning dntb.gov.ua
QupKake (GNN + QM)Micro-pKaRMSE: 0.5-0.8 pKa units chemrxiv.org
Decision Tree, Random Forest, k-NNToxicity of Carboxylic AcidsDecision tree identified as best model researchgate.net
F-CPI (Deep Learning)Bioactivity change upon F substitutionAccuracy: ~89%, Precision: ~67% researchgate.net

Applications in Chemical Research and Development

Role as a Building Block in Organic Synthesis

3-Fluorocyclobutane-1,1-dicarboxylic acid serves as a key starting material or intermediate in the synthesis of more elaborate molecular architectures. The dicarboxylic acid functionality provides a handle for a variety of chemical transformations, while the fluorinated cyclobutane (B1203170) core imparts specific structural and electronic features to the target molecules.

The presence of fluorine in organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity. researchgate.net this compound provides a direct route to introduce a fluorinated, four-membered carbocyclic ring into larger, more complex structures. Synthetic methodologies have been developed for the multigram synthesis of 3-fluorinated cyclobutane building blocks, including the corresponding carboxylic acids. researchgate.netresearchgate.net These synthetic schemes often rely on nucleophilic fluorination techniques. researchgate.netresearchgate.net

The dicarboxylic acid itself can be derived from its ester precursors, such as diethyl 3-fluorocyclobutane-1,1-dicarboxylate, which is often synthesized via the cyclization of diethyl malonate with a suitable 1,3-dihalopropane equivalent, followed by a fluorination step. orgsyn.org Once formed, the diacid can undergo various transformations. For instance, selective mono-decarboxylation can yield 3-fluorocyclobutane-1-carboxylic acid, another crucial building block. researchgate.netresearchgate.net These building blocks are instrumental in constructing advanced pharmaceuticals, agrochemicals, and materials where the fluorine atom is essential for function. researchgate.net

The cyclobutane ring is a "saturated sp3-rich" scaffold that provides a higher degree of three-dimensionality compared to planar aromatic rings often used in drug design. tcichemicals.com This three-dimensional structure is conformationally restricted, meaning it holds its shape, which can be highly advantageous in designing molecules that fit precisely into the binding site of a biological target like an enzyme or receptor.

The fluorine atom further influences the conformation of the cyclobutane ring. researchgate.net Computational analyses and experimental data show that the conformation of fluorinated cyclobutane derivatives has a decisive impact on their physical properties, such as lipophilicity and acidity (pKa). researchgate.netresearchgate.net By using this compound as a starting point, chemists can synthesize a variety of derivatives where this constrained conformation is preserved, leading to compounds with potentially higher potency and selectivity. For example, it is a precursor to various conformationally constrained fluorinated analogues of molecules like γ-aminobutyric acid (GABA). researchgate.net

Scaffold for Bioisosteric Design in Medicinal Chemistry

Bioisosterism is a key strategy in medicinal chemistry where a part of a bioactive molecule is replaced with a structurally different but functionally similar group to improve its properties. nih.govopenaccessjournals.comresearchgate.net The 3-fluorocyclobutane moiety derived from the dicarboxylic acid is an effective bioisostere for various chemical groups, a role enhanced by the electronic effects of the fluorine atom. researchgate.nettcichemicals.com

One of the most significant applications of this scaffold is in the synthesis of non-natural amino acids that mimic naturally occurring ones. nih.gov By converting one of the carboxylic acid groups to an amine, researchers can synthesize 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC). nih.gov This synthetic amino acid is a structural analog of natural amino acids like leucine (B10760876) and methionine. nih.govsnmjournals.org

Tumor cells often exhibit upregulated amino acid transport to fuel their rapid growth. nih.govsnmjournals.org Synthetic amino acids like FACBC can exploit these transport systems, such as the L-type and A-type amino acid transporters, to gain entry into cancer cells. nih.gov Unlike natural amino acids, these non-natural mimics are often not metabolized, leading to their accumulation within the tumor cells. nih.gov This mimicry makes them highly effective for applications in oncology, particularly for diagnostic imaging. nih.govnih.gov

Natural Amino AcidSynthetic MimicKey Transporter Systems
Leucine, Methionine1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)L-type, ASC-type nih.govsnmjournals.org

This table illustrates the mimicry of natural amino acids by a key derivative of this compound and the biological transport systems they exploit.

The carboxylic acid group is a common feature in molecules that bind to enzymes and receptors, but it can also lead to poor metabolic stability or limited ability to cross cell membranes. nih.govnih.gov Replacing it with a bioisostere can overcome these drawbacks. The fluorinated cyclobutane scaffold offers a unique alternative. The introduction of fluorine significantly impacts the acidity (pKa) of nearby functional groups, a critical parameter for binding interactions. researchgate.netresearchgate.net

The conformationally rigid nature of the cyclobutane ring is also crucial. researchgate.net By presenting functional groups in a well-defined spatial arrangement, derivatives of this compound can be designed to fit specifically into the active site of an enzyme or the binding pocket of a receptor. This can lead to the development of highly selective inhibitors or ligands. For example, fluorinated cyclobutane structures have been incorporated into inhibitors of the cannabinoid-1 (CB1) receptor and scytalone (B1230633) dehydratase. researchgate.net

Development of Biochemical Probes and Research Tools

Biochemical probes are essential tools for studying biological processes in real-time. Derivatives of this compound have proven to be exceptionally useful in creating such probes, particularly for molecular imaging.

The most prominent example is the radiolabeled amino acid mimic, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine. nih.govnih.govnih.gov This compound is a positron emission tomography (PET) radiotracer. nih.govsnmjournals.org In this molecule, a stable fluorine atom is replaced with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), which emits positrons.

As a research tool, [¹⁸F]FACBC allows scientists to study amino acid transport pathways in living systems. nih.govsnmjournals.org Because of its high uptake in tumor cells compared to surrounding healthy tissue, it has been developed into a powerful diagnostic agent for imaging various cancers, including brain and prostate cancers. nih.govsnmjournals.orgnih.gov PET scans using [¹⁸F]FACBC can detect recurrent tumors and differentiate them from non-cancerous tissue changes, providing critical information for patient management. snmjournals.org

Research ToolApplicationBiological Process StudiedKey Findings
anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC)Positron Emission Tomography (PET) ImagingAmino acid transport in cancer cellsHigh tumor-to-brain uptake ratio (approx. 6.6 at 60 min in rat models). nih.gov Allows for clear visualization of tumors. nih.govsnmjournals.org

This table summarizes the application of a key derivative as a biochemical probe for cancer research and diagnosis.

Investigating Amino Acid Metabolism and Transport Mechanisms (e.g., with radiolabeled derivatives like FACBC)

A significant area of research involving the structural motif of 3-fluorocyclobutane-1-carboxylic acid is in the field of nuclear medicine and oncology, specifically through its radiolabeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, commonly known as [¹⁸F]Fluciclovine or [¹⁸F]FACBC. snmjournals.orgnih.gov This synthetic amino acid analog serves as a powerful tool for Positron Emission Tomography (PET) imaging to investigate amino acid transport and metabolism, which are often upregulated in tumor cells. snmjournals.orgnih.gov

Research has shown that [¹⁸F]FACBC is a non-metabolized amino acid analog, meaning its accumulation in cells is primarily driven by transport mechanisms rather than incorporation into proteins. nih.gove-century.us This characteristic allows for clearer imaging of transporter activity. Its uptake is mediated by specific amino acid transporters (AATs), which are membrane-bound proteins responsible for shuttling amino acids into and out of cells.

Initial preclinical studies suggested that the uptake of [¹⁸F]FACBC was mainly handled by sodium-dependent AATs. e-century.us More detailed investigations in various cancer cell lines, including prostate and glioma, have pointed to the involvement of several specific transporters. e-century.usnih.govresearchgate.net

Key Amino Acid Transporters Implicated in [¹⁸F]FACBC Uptake

Transporter Full Name Transport System Role in [¹⁸F]FACBC Uptake
ASCT2 Alanine, Serine, Cysteine Transporter 2 (SLC1A5) ASC A major mechanism for [¹⁸F]FACBC uptake in many cancer cells, including prostate and breast cancer. snmjournals.orge-century.usnih.govresearchgate.net
LAT1 L-type Amino Acid Transporter 1 (SLC7A5) L Implicated in preclinical studies, though its correlation with [¹⁸F]FACBC uptake in clinical settings can be low. e-century.usnih.govresearchgate.net

| SNAT2 | Sodium-coupled Neutral Amino Acid Transporter 2 (SLC38A2) | A | Suggested as a potential transporter in preclinical investigations. e-century.usnih.govresearchgate.net |

Studies in patients with primary prostate cancer, however, have revealed a more complex picture. While transporters like ASCT2 and SNAT2 were highly expressed, their levels did not always correlate directly with the maximum standardized uptake value (SUVmax) of [¹⁸F]FACBC observed in PET scans. e-century.usnih.govresearchgate.net This suggests that the uptake mechanism is not mediated by a single transporter type but is likely a more complex interplay of multiple transport systems. e-century.usnih.govresearchgate.net Global gene expression analyses have correlated high [¹⁸F]FACBC uptake with genes associated with intracellular transport and high metabolic activity, further supporting this multifactorial transport model. nih.govresearchgate.net

The use of [¹⁸F]FACBC provides a noninvasive method to probe the biology of these transporters. For instance, because ASCT2 is a key transporter for the amino acid glutamine, [¹⁸F]FACBC imaging offers a window into studying glutamine biology and metabolism in cancer. snmjournals.org This is particularly relevant for developing therapies that target cancer metabolism. snmjournals.org

Probing Enzyme Interactions

The study of this compound derivatives, particularly [¹⁸F]FACBC, provides a direct means of probing the interactions between a substrate analog and the enzymatic machinery of amino acid transporters. These transporters function as enzymes that catalyze the movement of substrates across cellular membranes. By examining the uptake kinetics and specificity of [¹⁸F]FACBC, researchers can deduce critical information about the function and regulation of these transport proteins.

Dynamic PET/CT imaging in patients has been used to evaluate the kinetics of [¹⁸F]FACBC uptake. nih.gov Such studies, which measure tracer concentration over time in tumors and normal tissues, allow for the calculation of key kinetic parameters. nih.gov For example, early imaging after tracer injection shows rapid uptake in prostate cancer tumors, with kinetic analysis fitting well to a one-compartment model. nih.gov The early standardized uptake values (SUVs) were found to correlate well with the influx rate constant (K₁) and the volume of distribution (Vₜ) of the tracer. nih.gov These parameters reflect the efficiency of the transport process and the extent of tracer accumulation, providing quantitative insights into the enzyme-substrate (transporter-amino acid) interaction in a living system.

The finding that the uptake mechanism of [¹⁸F]FACBC is complex and likely involves multiple transporters highlights its role as a probe for a broader range of enzyme interactions at the cell membrane. e-century.usnih.gov The lack of a simple correlation with a single transporter in some human studies indicates that the affinity and transport efficiency of [¹⁸F]FACBC are influenced by the collective expression and functional state of several AATs. nih.govresearchgate.net This makes it a tool not just for measuring the activity of one enzyme, but for assessing the integrated "amino acid transport phenotype" of a given tissue, which is a result of numerous enzyme interactions.

Potential in Materials Science

The rigid and well-defined three-dimensional structure of the cyclobutane ring, combined with the chemical reactivity of its dicarboxylic acid functional groups, makes this compound a promising building block for advanced materials. The introduction of a fluorine atom adds another layer of control over the molecule's physicochemical properties, such as polarity, thermal stability, and intermolecular interactions.

While research into this compound for materials is an emerging area, the utility of related cyclobutane dicarboxylic acids is well-established, providing a strong basis for its potential. sigmaaldrich.comnih.gov Fluorination is a known strategy in materials science to enhance properties like chemical resistance and to modify electronic characteristics. researchgate.netresearchgate.net

Polymeric Materials with Tuned Properties

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through condensation polymerization. The semi-rigid nature of the cyclobutane core in this compound can impart unique properties to the resulting polymer backbone compared to more flexible aliphatic or rigid aromatic diacids.

For instance, a similar building block, cyclobutane-1,3-diacid (CBDA), has been successfully used to create a series of cyclobutane-containing polymers (CBPs) by condensation with various diols. nih.gov These materials demonstrated excellent thermal and chemical stability. nih.gov By analogy, this compound could be polymerized with diols or diamines to create novel polyesters and polyamides. The presence of the fluorine atom is expected to influence the final properties of the polymer by:

Modifying Solubility and Polarity: Fluorine can decrease surface energy and alter solubility parameters, allowing for the fine-tuning of the polymer's interaction with solvents and other materials.

Altering Intermolecular Forces: The polar C-F bond can introduce specific dipole-dipole interactions, affecting the polymer's crystallinity, melting point, and mechanical properties.

Advanced Organic Materials

Beyond polymers, small, rigid dicarboxylic acids are valuable ligands for constructing highly ordered supramolecular structures, such as metal-organic frameworks (MOFs). The non-fluorinated parent compound, cyclobutane-1,1-dicarboxylic acid, is used as a ligand to prepare lanthanide-based MOFs and as a reactant to synthesize lithium coordination polymers. sigmaaldrich.com These materials have applications in gas storage, catalysis, and chemical sensing. sigmaaldrich.com

The use of this compound as a ligand offers a strategic pathway to new MOFs with tailored properties. The fluorine atom can directly influence the framework's characteristics in several ways:

Framework Geometry: The fluorine atom can engage in specific non-covalent interactions (e.g., hydrogen bonding, halogen bonding), potentially directing the self-assembly process to form novel network topologies.

Pore Environment Chemistry: By projecting into the pores of the MOF, the fluorine atom can modify the chemical environment, altering the framework's selectivity for adsorbing specific molecules.

Electronic Properties: The electron-withdrawing nature of fluorine can modulate the electronic properties of the framework, which is relevant for applications in sensing and catalysis.

The ability to synthesize such fluorinated building blocks on a multigram scale is crucial for their practical application in both organic and medicinal chemistry, as well as the development of these advanced materials. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Fluorination Strategies for Cyclobutane-1,1-dicarboxylic acid

The direct and selective introduction of a fluorine atom onto the cyclobutane (B1203170) scaffold is a primary challenge. While methods exist for preparing fluorinated cyclobutanes, future research will likely focus on more efficient, late-stage, and regioselective fluorination techniques applied directly to precursors like cyclobutane-1,1-dicarboxylic acid.

Emerging strategies such as decarboxylative fluorination are particularly promising. nih.gov These methods leverage the carboxylic acid groups inherent to the parent molecule. Two notable approaches include:

Photoredox Catalysis: This technique uses visible light to promote the conversion of aliphatic carboxylic acids into their corresponding alkyl fluorides. nih.gov An iridium- or ruthenium-based photocatalyst can initiate a redox-neutral process where a carboxyl radical is generated, extrudes CO₂, and the resulting alkyl radical is trapped by a fluorine atom source like Selectfluor. nih.gov Applying this to a mono-protected cyclobutane-1,1-dicarboxylic acid could offer a direct pathway to monofluorinated derivatives.

Silver-Catalyzed Fluorination: An alternative method employs a catalytic amount of a silver salt, such as silver nitrate (B79036) (AgNO₃), with an electrophilic fluorine source like Selectfluor, often in aqueous solutions. organic-chemistry.org This radical-based method is effective for secondary and tertiary carboxylic acids and demonstrates high functional group tolerance, making it a potentially robust option for complex cyclobutane precursors. organic-chemistry.org

Future research will aim to optimize these methods for the specific substrate, controlling the reaction to prevent difluorination or other side reactions, thereby providing reliable access to 3-fluorocyclobutane-1,1-dicarboxylic acid.

Chemo- and Stereoselective Functionalization of the Cyclobutane Core

Beyond the initial fluorination, the ability to selectively modify other positions on the cyclobutane ring is critical for creating diverse molecular architectures. The fluorine atom and the two carboxylic acid groups on this compound present a unique electronic and steric environment that can be exploited for controlled functionalization.

Key emerging research areas include:

Catalyst-Controlled C-H Functionalization: Modern rhodium-based catalysis has demonstrated the ability to selectively functionalize C-H bonds at different positions on a cyclobutane ring. nih.gov By carefully selecting the catalyst and its ligands, it is possible to direct reactions to either the C2 or C3 positions with high regio- and stereoselectivity. nih.gov Applying this logic to a fluorinated cyclobutane substrate could enable the installation of aryl or alkyl groups with precise control, leading to a variety of chiral 1,1,3- or 1,2,3-trisubstituted cyclobutanes.

Asymmetric Hydroboration: For related fluorinated cyclobutene (B1205218) systems, rhodium-catalyzed asymmetric hydroboration has been shown to produce chiral borylated cyclobutanes with excellent enantioselectivity. nih.gov These borylated intermediates are versatile building blocks that can be converted into a wide array of derivatives, including amines and ketones. researchgate.netnih.gov This strategy could be adapted to derivatives of this compound to introduce new chiral centers.

The table below summarizes catalyst systems that could be explored for the selective functionalization of the cyclobutane core.

Table 1: Potential Catalytic Systems for Selective Cyclobutane Functionalization

Functionalization Goal Catalytic System Potential Outcome on Cyclobutane Core Reference
C-H Arylation at C3 Rh₂(S-2-Cl-5-BrTPCP)₄ with aryldiazoacetate Introduction of an aryl group at the C3 position, cis to existing substituents. nih.gov
C-H Arylation at C1 (Benzylic) Rh₂(S-TCPTAD)₄ with aryldiazoacetate Functionalization at the position adjacent to an aryl substituent (if present). nih.gov

Integration into More Complex Polycyclic or Spirocyclic Systems

The strained four-membered ring of this compound makes it an attractive starting point for constructing more complex three-dimensional structures, such as polycyclic and spirocyclic systems. These scaffolds are of high interest in drug discovery as they provide access to novel chemical space. nih.gov

Future research will likely explore:

Spirocycle Synthesis: The dicarboxylic acid functionality can be converted into other groups suitable for ring-forming reactions. For example, intramolecular Dieckmann condensation is a key transformation used to create spirocyclic pyrrolidines from cyclic α-amino acids. researchgate.net A similar strategy could be envisioned where the diacid is converted to a diester or other reactive species to build a new ring fused at the C1 position.

Polycyclic Systems (Ladderanes): Fused cyclobutane rings, known as ladderanes, are fascinating structures with unique mechanical properties. acs.org While their synthesis is challenging, methods involving the ring-opening metathesis polymerization (ROMP) of cyclobutene-containing monomers have been developed. acs.org Derivatives of this compound could serve as precursors to fluorinated ladderene monomers, potentially leading to new fluoropolymers with exceptional stability and rigidity.

Advanced Computational Modeling for Structure-Reactivity Correlations

As synthetic routes become more complex, computational chemistry is an increasingly vital tool for predicting outcomes and understanding reaction mechanisms. For this compound, computational modeling can provide critical insights.

Emerging applications in this area include:

Predicting Mechanochemical Reactivity: Linear regression models and neural networks have been used to predict the forces required for the mechanical breaking of C-C bonds in cyclobutanes. acs.org Such models could be applied to fluorinated systems to understand how the fluorine atom affects the mechanical stability of the ring, which is relevant for the design of novel mechanophores or polymers.

Mechanism and Selectivity Elucidation: Density Functional Theory (DFT) calculations are used to map reaction pathways and understand the origins of chemo-, regio-, and stereoselectivity. rsc.org For instance, DFT can help rationalize why a specific rhodium catalyst directs functionalization to one C-H bond over another. nih.gov These calculations will be instrumental in designing new selective reactions for the 3-fluorocyclobutane core and predicting the conformational preferences of the resulting products.

Development of New Applications Beyond Traditional Medicinal Chemistry

While fluorinated cyclobutanes are valuable in medicinal chemistry, their unique properties also make them candidates for advanced materials. researchgate.netnih.gov Future research is expected to branch out into materials science, leveraging the combined features of the fluorine atom and the dicarboxylic acid moiety.

Potential new applications include:

Fluorinated Polymers: Dicarboxylic acids are fundamental monomers for producing polyesters and polyamides. und.edu Cyclobutane-containing dicarboxylic acids, in particular, are being explored as bio-based alternatives to petroleum-derived diacids like phthalates. und.edu this compound could serve as a specialty monomer to create novel fluoropolymers. The presence of fluorine could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Metal-Organic Frameworks (MOFs): Cyclobutane-1,1-dicarboxylic acid is known to act as a ligand for preparing lanthanide-based MOFs. sigmaaldrich.com These materials can have applications in chemical sensing; for example, a europium-based MOF has shown selectivity for detecting methanol. sigmaaldrich.com Introducing a fluorine atom onto the ligand could modulate the electronic properties and pore environment of the resulting MOF, potentially leading to new materials with tailored gas sorption or sensing capabilities.

Sustainable Synthesis Approaches for Fluorinated Cyclobutane Derivatives

The principles of green chemistry are increasingly influencing synthetic route design in the pharmaceutical and chemical industries. mdpi.comsruc.ac.uk Future efforts to produce this compound and its derivatives will prioritize sustainability.

Key sustainable strategies to be explored are:

Biocatalysis: The use of enzymes, such as ene-reductases and alcohol dehydrogenases, offers a highly selective and environmentally friendly way to perform reductions and other transformations under mild conditions. rsc.org Biocatalytic methods could be developed for the stereoselective reduction of precursor ketones or for the resolution of racemic mixtures of fluorinated cyclobutanes.

Photochemical Reactions: As mentioned earlier, using visible light as a renewable energy source for fluorination or functionalization reactions represents a significant green advancement over methods requiring high temperatures or harsh reagents. nih.govrsc.org

Use of Greener Solvents: Performing reactions in water or other environmentally benign solvents reduces reliance on volatile organic compounds. organic-chemistry.org The silver-catalyzed decarboxylative fluorination in aqueous solution is a prime example of this approach. organic-chemistry.org

The table below highlights some green chemistry approaches and their potential application in the synthesis of fluorinated cyclobutanes.

Table 2: Sustainable Synthesis Strategies

Green Chemistry Approach Specific Method Potential Application Reference
Renewable Energy Source Visible-light Photoredox Catalysis Direct decarboxylative fluorination of carboxylic acids. nih.govrsc.org
Benign Solvents Silver-Catalyzed Reactions in Water Decarboxylative fluorination of aliphatic carboxylic acids. organic-chemistry.org
Biocatalysis Ene-reductases / Alcohol Dehydrogenases Stereoselective reduction of carbonyl precursors to chiral alcohols. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Fluorocyclobutane-1,1-dicarboxylic acid, and what are their critical optimization parameters?

  • Methodology :

  • Base synthesis : Cyclobutane-1,1-dicarboxylic acid derivatives are typically synthesized via condensation of trimethylene dibromide with ethyl malonate in the presence of sodium ethoxide, followed by hydrolysis . For fluorination, introduce fluorine at the cyclobutane ring via electrophilic fluorination or fluorinated precursors (e.g., 3-fluoromalonate esters).
  • Key parameters :
  • Temperature control (< 60°C) to avoid ring-opening side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification via recrystallization (e.g., ethanol/water mixtures) to isolate the diacid form.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine position (δ ≈ -180 to -220 ppm for CF groups in rigid cyclobutane systems) and 1H^{1}\text{H} NMR to assess ring strain (e.g., coupling constants >8 Hz for adjacent protons) .
  • IR : Identify carboxylic acid O-H stretches (2500–3000 cm1^{-1}), C=O (1700–1750 cm1^{-1}), and C-F (1000–1100 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm cyclobutane ring geometry .

Q. What safety protocols are critical for handling fluorinated cyclobutane derivatives in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent aerosolization, and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Advanced Research Questions

Q. How does fluorine substitution at the 3-position influence the reactivity and stability of the cyclobutane ring?

  • Methodology :

  • Experimental : Compare hydrolysis rates of 3-fluoro vs. non-fluorinated analogs under acidic/basic conditions. Fluorine’s electron-withdrawing effect increases ring strain, accelerating ring-opening reactions.
  • Computational : Use DFT calculations (e.g., Gaussian 16) to analyze bond angles, electrostatic potential, and Fukui indices for nucleophilic attack sites .

Q. How can computational modeling resolve discrepancies in experimental data (e.g., unexpected NMR splitting or IR band shifts)?

  • Methodology :

  • NMR simulations : Employ software like ACD/Labs or MestReNova to model 19F^{19}\text{F}-1H^{1}\text{H} coupling patterns and assign stereochemistry.
  • Vibrational analysis : Compare experimental IR spectra with DFT-predicted modes (e.g., using B3LYP/6-31G* basis sets) to identify misassignments .

Q. What strategies are effective in optimizing reaction yields when synthesizing fluorinated cyclobutane derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., THF vs. DMF), catalyst loadings (e.g., Pd/C for hydrogenation), and fluorinating agents (e.g., Selectfluor vs. DAST).
  • In-line analytics : Use ReactIR to monitor intermediate formation and adjust reaction conditions in real time .

Q. How can surface adsorption studies inform the environmental stability of this compound in indoor laboratory settings?

  • Methodology :

  • Microspectroscopic imaging : Use AFM-IR to analyze adsorption on silica or glass surfaces under varying humidity.
  • Reactivity tests : Expose the compound to ozone or UV light to study degradation pathways and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.